EL102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EL102 is a hypoxia-induced factor 1 (Hif1α) inhibitor . It induces apoptosis, inhibits tubulin polymerisation, and shows activities against prostate cancer . It can be used for the research of cancer .
Molecular Structure Analysis
The chemical formula of EL102 is C19H16N2O3S2 . Its exact mass is 384.06 and its molecular weight is 384.468 . The elemental analysis shows that it contains Carbon (59.36%), Hydrogen (4.19%), Nitrogen (7.29%), Oxygen (12.48%), and Sulfur (16.68%) .Scientific Research Applications
EL102 has been identified as a novel small molecule antagonist targeting the hypoxia signaling cascade. It's primarily researched in the context of anti-cancer applications. EL102 inhibits HIF1alpha signaling and induces apoptosis in cancer cells. Its development has been the subject of several studies focusing on its mechanisms and efficacy in combating various cancer types, especially prostate cancer.
Anti-Cancer Properties
Broad-Spectrum Anti-Cancer Agent
EL102 shows significant inhibition of HIF1alpha signaling in cells, leading to reduced cellular proliferation in a range of solid and liquid tumor cells. It has been observed to induce caspase 3/7, driving cells into apoptosis. In human xenografts, EL102 as a single agent demonstrated substantial tumor growth reduction (McLaughlin, 2011).
Efficacy in Prostate Cancer
EL102 is particularly potent against prostate cancer cells. It shows the ability to inhibit cell proliferation and cell motility, with IC50 values in the low nM range. Its activity remains consistent in both androgen-dependent and androgen-independent prostate cancer cell lines. In murine models, EL102 in combination with docetaxel resulted in greater tumor growth inhibition compared to either treatment alone (Toner et al., 2012) (Toner et al., 2013).
Overcoming Drug Resistance
EL102 has been shown to be effective in a multidrug-resistant setting. It can circumvent MDR1-mediated drug resistance, making it a promising candidate for treatment in cases where conventional drugs fail (Glynn et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKZARVVAISJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.